Predicted LogP Shift Imposed by the 8-Methoxy Substituent vs. Des-Methoxy Parent
The 8-methoxy group introduces a predicted lipophilicity shift that distinguishes the title compound from its des-methoxy congener, 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate (CAS 303016-30-0). The des-methoxy parent has a predicted LogP of 3.5 [1]. Adding a methoxy substituent at the 8-position of the benzo[c]chromen-6-one scaffold typically increases LogP by approximately +0.2 to +0.4 units based on the Hansch π-value for aromatic –OCH₃ (π ≈ +0.18 to +0.26 depending on the electronic environment), yielding an estimated LogP of 3.7–3.9 for the target compound. This difference is relevant when selecting a compound for assays where passive membrane permeability or aqueous solubility cut-offs are critical.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 3.7–3.9 (derived from parent + aromatic –OCH₃ Hansch contribution) |
| Comparator Or Baseline | 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate (CAS 303016-30-0): predicted LogP = 3.5 [1] |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 (estimated) |
| Conditions | Predicted values from Molaid computational platform; experimental LogP not reported for either compound. |
Why This Matters
The higher predicted LogP implies moderately increased membrane permeability, which may be advantageous in cell-based assays but could reduce aqueous solubility, directly impacting DMSO stock preparation and assay compatibility.
- [1] Molaid Compound Database. 6-oxo-6H-benzo[c]chromen-3-yl 2-{[(tertbutoxy)carbonyl]amino}acetate (CAS 303016-30-0) – computed LogP = 3.5. https://www.molaid.com/MS_17716508 (accessed Apr 2026). View Source
